molecular formula C8H14O2 B1354544 2,2-Dimethyl-5-hexenoic acid CAS No. 58203-68-2

2,2-Dimethyl-5-hexenoic acid

Cat. No. B1354544
CAS RN: 58203-68-2
M. Wt: 142.2 g/mol
InChI Key: LUOVXOGESOTATJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-hexenoic acid is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.2 .


Molecular Structure Analysis

The InChI code for 2,2-Dimethyl-5-hexenoic acid is 1S/C8H14O2/c1-4-5-6-8(2,3)7(9)10/h4H,1,5-6H2,2-3H3,(H,9,10) . The compound has a rotatable bond count of 4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

  • Scientific Field: Entomology

    • Application Summary : 2,2-Dimethyl-5-hexenoic acid could potentially be used in the study of mosquito behavior . Mosquitoes use a number of attractive stimuli, including host odors, to locate their hosts .
    • Methods of Application : In the referenced study, researchers tested a range of structurally different substrates of natural and unnatural origin in vitro . They also confirmed the formation of glucose derivatives after injecting the substrates into strawberry fruits .
    • Results : The antenna of female Ae. albopictus exhibited a dose-dependent EAG response up to 10 −3 g of l-lactic acid, trans-2-methyl-2-pentenoic acid, 2-octenoic acid, trans-2-hexen-1-ol, and 1-octen-3-ol stimulations .
  • Scientific Field: Flavor and Fragrance Chemistry

    • Application Summary : 2,2-Dimethyl-5-hexenoic acid has a cheesy type odor and an oily type flavor . It could potentially be used in the development of flavors and fragrances .
  • Scientific Field: Organic Synthesis

    • Application Summary : 2,2-Dimethyl-5-hexenoic acid could potentially be used as a starting material or intermediate in organic synthesis .
  • Scientific Field: Material Science

    • Application Summary : 2,2-Dimethyl-5-hexenoic acid could potentially be used in the development of new materials .
  • Scientific Field: Biochemistry

    • Application Summary : 2,2-Dimethyl-5-hexenoic acid could potentially be used in the study of enzyme activity . Certain enzymes, such as those found in strawberries (Fragaria × ananassa), are capable of glucosylating a range of structurally different substrates of natural and unnatural origin .
    • Methods of Application : In the referenced study, researchers tested a range of substrates in vitro and confirmed the formation of glucose derivatives after injecting the substrates into strawberry fruits .
    • Results : The results suggest that the enzyme is involved in the detoxification of xenobiotics in accordance with its induction by oxidative stress .
  • Scientific Field: Industrial Chemistry

    • Application Summary : 2,2-Dimethyl-5-hexenoic acid could potentially be used in the production of various industrial chemicals .

Safety And Hazards

While specific safety and hazard information for 2,2-Dimethyl-5-hexenoic acid is not detailed in the searched resources, it’s important to handle all chemical compounds with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2,2-dimethylhex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-5-6-8(2,3)7(9)10/h4H,1,5-6H2,2-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOVXOGESOTATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441969
Record name 2,2-DIMETHYL-5-HEXENOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-5-hexenoic acid

CAS RN

58203-68-2
Record name 2,2-DIMETHYL-5-HEXENOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Zaman, M Kitamura, K Narasaka - Bulletin of the Chemical Society of …, 2003 - journal.csj.jp
Various cyclic imines, such as spiro imines and a fused bicyclic imine, are synthesized from dienyl and trienyl ketone O-pentafluorobenzoyloximes by the domino amino-Heck reaction. …
Number of citations: 61 www.journal.csj.jp
M Kawashima, T Sato, T Fujisawa - Tetrahedron, 1989 - Elsevier
Organocopper reagents, such as diorganocuprates, organocopper-tributylphosphine, and Grignard reagents in the presence of a copper (I) salt, reacted with β-propiolactones by …
Number of citations: 57 www.sciencedirect.com
JS BOWERS JR - 1978 - search.proquest.com
The author wishes to thank his advisor, Dr. EC Ashby, for his guidance throughout the course of this work. Dr. Ashby's suggestion of these problems and his interest and encouragement …
Number of citations: 3 search.proquest.com
M Shen - 1978 - search.proquest.com
Bimolecular fluorescence quenching experiments are performed for acyclic A, r-unsaturated ketones using the electron-rich quencher triethylamine as a model nucleophile and the …
Number of citations: 0 search.proquest.com
K Kiyokawa, T Watanabe, L Fra, T Kojima… - The Journal of …, 2017 - ACS Publications
α-Tertiary amines (ATAs) are attractive structural motifs that are frequently found in biologically active molecules. Therefore, the development of an efficient method for the synthesis of …
Number of citations: 63 pubs.acs.org

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